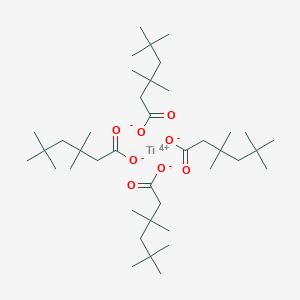
3,3,5,5-Tetramethylhexanoate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethylhexanoate;titanium(4+) is a coordination compound where the titanium ion is coordinated with 3,3,5,5-tetramethylhexanoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-tetramethylhexanoate;titanium(4+) typically involves the reaction of titanium tetrachloride with 3,3,5,5-tetramethylhexanoic acid. The reaction is carried out in an inert atmosphere to prevent the oxidation of titanium. The general reaction scheme is as follows:
TiCl4+4C8H16O2→Ti(C8H16O2)4+4HCl
Industrial Production Methods
In an industrial setting, the production of 3,3,5,5-tetramethylhexanoate;titanium(4+) involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the purification of reactants, precise control of reaction temperature and pressure, and the use of advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethylhexanoate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium(III) complexes.
Scientific Research Applications
3,3,5,5-Tetramethylhexanoate;titanium(4+) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism by which 3,3,5,5-tetramethylhexanoate;titanium(4+) exerts its effects involves the coordination of the titanium ion with the ligands. This coordination alters the electronic structure of the titanium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) ethoxide
Comparison
Compared to these similar compounds, 3,3,5,5-tetramethylhexanoate;titanium(4+) offers unique properties due to the bulky and hydrophobic nature of the 3,3,5,5-tetramethylhexanoate ligands. This can result in different solubility, reactivity, and stability profiles, making it suitable for specific applications where other titanium compounds may not be as effective.
Properties
CAS No. |
39049-05-3 |
|---|---|
Molecular Formula |
C40H76O8Ti |
Molecular Weight |
732.9 g/mol |
IUPAC Name |
3,3,5,5-tetramethylhexanoate;titanium(4+) |
InChI |
InChI=1S/4C10H20O2.Ti/c4*1-9(2,3)7-10(4,5)6-8(11)12;/h4*6-7H2,1-5H3,(H,11,12);/q;;;;+4/p-4 |
InChI Key |
BTTFOQYWMNEFTB-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















